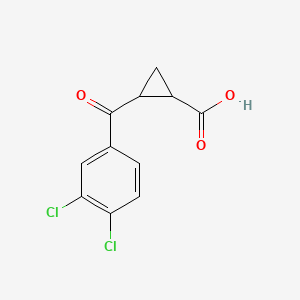

Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-

Vue d'ensemble

Description

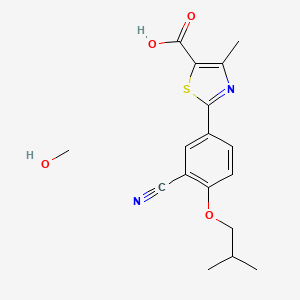

(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid est un composé organique synthétique caractérisé par la présence d'un cycle cyclopropane substitué par un groupe dichlorobenzoyle et un groupe acide carboxylique

Méthodes De Préparation

La synthèse de l'acide (1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylique implique généralement les étapes suivantes :

Cyclopropanation : Le cycle cyclopropane est formé par une réaction de cyclopropanation, souvent en utilisant un composé diazo et un catalyseur métallique de transition.

Substitution : Le groupe dichlorobenzoyle est introduit par une réaction de substitution, où un chlorure de dichlorobenzoyle approprié réagit avec l'intermédiaire cyclopropane.

Carboxylation : Le groupe acide carboxylique est ajouté par une réaction de carboxylation, qui implique généralement l'utilisation de dioxyde de carbone en conditions basiques.

Les méthodes de production industrielle peuvent impliquer l'optimisation de ces étapes pour des rendements et une pureté plus élevés, utilisant souvent des réacteurs à écoulement continu et des techniques de purification avancées.

Analyse Des Réactions Chimiques

L'acide (1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylique subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques correspondants.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs comme l'hydrure de lithium aluminium ou le borohydrure de sodium, conduisant à la formation d'alcools ou d'alcanes.

Substitution : Le groupe dichlorobenzoyle peut subir des réactions de substitution nucléophile, où des nucléophiles tels que les amines ou les thiols remplacent les atomes de chlore, formant de nouveaux dérivés.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des solvants organiques, des catalyseurs et des conditions de température et de pression contrôlées. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

L'acide (1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylique a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes, en particulier dans le développement de nouveaux matériaux et catalyseurs.

Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses interactions avec les enzymes et les récepteurs.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique, en particulier dans la synthèse de médicaments ciblant des voies moléculaires spécifiques.

Industrie : Le composé est utilisé dans le développement de produits chimiques de spécialité et de matériaux de pointe, y compris les polymères et les revêtements.

Mécanisme d'action

Le mécanisme d'action de l'acide (1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylique implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe dichlorobenzoyle peut jouer un rôle dans la liaison à ces cibles, tandis que le cycle cyclopropane et le groupe acide carboxylique contribuent à la stabilité et à la réactivité globales du composé. Les voies exactes impliquées dépendent de l'application et de la cible spécifiques.

Applications De Recherche Scientifique

(1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

Industry: The compound is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of (1S,2S)-2-(3,4-Dichlorobenzoyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group may play a role in binding to these targets, while the cyclopropane ring and carboxylic acid group contribute to the overall stability and reactivity of the compound. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Des composés similaires à l'acide (1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylique comprennent d'autres dérivés du cyclopropane et des composés substitués par du dichlorobenzoyle. Voici quelques exemples :

Acide cyclopropane-1-carboxylique : Il manque le groupe dichlorobenzoyle, ce qui le rend moins réactif dans certaines applications.

Chlorure de 3,4-dichlorobenzoyle : Utilisé comme précurseur dans la synthèse du composé cible.

Cyclohexane substitué par du dichlorobenzoyle : Structure similaire mais avec un cycle cyclohexane au lieu d'un cycle cyclopropane, ce qui conduit à une réactivité et des applications différentes.

Le caractère unique de l'acide (1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylique réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.

Propriétés

IUPAC Name |

2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRKMOHDGFGXLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431243 | |

| Record name | Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213401-22-0 | |

| Record name | Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)

![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)